3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS2/c1-25-20(13-26-18-11-4-5-12-19(18)29-22(26)27)23-24-21(25)28-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZWJMJSKFOYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, identified by its CAS number 896677-71-7, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and anticonvulsant properties.
Chemical Structure and Properties
The molecular formula of the compound is C22H18N4OS2, with a molecular weight of 418.5 g/mol. The structure features a triazole ring, a benzo[d]thiazole moiety, and a naphthalenylmethyl thio group which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4OS2 |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 896677-71-7 |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of the thiazole and triazole rings enhances its antimicrobial efficacy.
Anticancer Activity
Research has shown that this compound possesses notable anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study:
In a study published in ACS Omega, derivatives of thiazole and triazole were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induces apoptosis via caspase activation |
| MCF7 | 15.0 | Cell cycle arrest at G2/M phase |
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been explored. In animal models using the pentylenetetrazole (PTZ) seizure test, it showed significant protective effects against seizures. The SAR analysis suggests that modifications to the naphthalene group may enhance anticonvulsant activity.
Case Study:
A study evaluated several thiazole derivatives for their anticonvulsant properties. Compounds structurally related to this compound demonstrated median effective doses (ED50) significantly lower than standard anticonvulsants .
| Compound Name | ED50 (mg/kg) | Toxic Dose (TD50 mg/kg) | Protection Index |
|---|---|---|---|
| 3-(Naphthalene derivative) | 18.4 | 170.2 | 9.2 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The triazole ring can chelate metal ions essential for enzyme function.
- Covalent Bond Formation : The thiol group may form covalent bonds with cysteine residues in proteins, altering their activity.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells through caspase activation.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of triazole derivatives as antimicrobial agents. The compound has been synthesized alongside various naphthalene-based analogs, which were evaluated for their antimicrobial properties. These studies indicate that certain structural modifications can enhance activity against a range of pathogens:
In particular, compounds incorporating both triazole and thiazole moieties have demonstrated effectiveness against resistant strains of bacteria and fungi.
Anticonvulsant Properties
The anticonvulsant potential of the compound has also been explored. In animal models, derivatives of triazoles have been tested for their ability to prevent seizures induced by various chemical agents. The structure activity relationship (SAR) analysis has revealed that specific substitutions on the triazole ring significantly influence anticonvulsant efficacy:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| 3-(Naphthalenylmethyl)triazole derivative | 18.4 | 170.2 | 9.2 |
| Other triazole derivatives | Varied results | Varied results | Varied results |
The compound's structural features, particularly the naphthalene moiety, may play a role in enhancing its anticonvulsant activity compared to other similar compounds .
Anticancer Activity
The anticancer properties of thiazole and triazole derivatives are well-documented. Compounds similar to This compound have been evaluated against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µg/mL) |
|---|---|---|
| MCF-7 (Breast Cancer) | Thiazole derivatives | 1.61 ± 1.92 |
| HepG2 (Liver Cancer) | Thiazole derivatives | 1.98 ± 1.22 |
These findings suggest that the presence of specific functional groups within the compound can enhance cytotoxicity against cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The naphthalen-1-ylmethylthio (-SCH2-naphthyl) group undergoes nucleophilic displacement under basic conditions. This reactivity is attributed to the electron-rich sulfur atom, which facilitates bond cleavage by nucleophiles.
Example Reaction:
Replacement of the thioether group with amines or alkoxides:
Key Findings:
-
Sodium ethoxide in ethanol promotes substitution with amines (e.g., piperazine derivatives) at elevated temperatures (60–80°C) .
-
Yields range from 60–85%, depending on the nucleophile's steric and electronic properties .
Alkylation/Arylation of the Triazole Ring
The triazole ring (4H-1,2,4-triazole) participates in alkylation or arylation reactions at the N-1 or N-2 positions.
Example Reaction:
Alkylation with alkyl halides:
Key Findings:
-
Methylation at the N-4 position is common under mild conditions (room temperature, potassium carbonate) .
-
Aryl groups (e.g., chlorophenyl) can be introduced via Ullmann coupling, requiring copper catalysts and higher temperatures (100–120°C) .
Reactions at the Benzothiazolone Carbonyl Group
The carbonyl group in the benzo[d]thiazol-2(3H)-one moiety undergoes condensation and nucleophilic addition.
Example Reaction:
Condensation with hydrazines:
Key Findings:
-
Hydrazones formed with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) show enhanced biological activity .
-
The reaction proceeds via Schiff base formation, with yields >70% in ethanol under reflux .
Oxidation of Thioether to Sulfone
The thioether group is oxidized to sulfone using hydrogen peroxide or mCPBA:
Key Findings:
-
Complete conversion occurs within 6 hours at 50°C.
Reduction of Nitro Groups (if present)
Nitro substituents (introduced via substitution) are reduced to amines using SnCl2/HCl:
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions with alkynes, forming fused heterocycles.
Example Reaction:
Key Findings:
-
Copper-catalyzed reactions yield bicyclic structures with moderate stereoselectivity .
-
Reaction efficiency depends on the alkyne's electronic nature (electron-deficient alkynes react faster) .
Mechanistic Insights
-
Nucleophilic Substitution: Proceeds via an SN2 mechanism, with the nucleophile attacking the electrophilic sulfur center .
-
Triazole Alkylation: The N-4 position is preferentially alkylated due to lower steric hindrance .
-
Carbonyl Reactivity: The benzothiazolone's carbonyl group is activated for nucleophilic attack by resonance with the adjacent sulfur atom .
Stability Considerations
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural similarities with other 1,2,4-triazole derivatives, particularly those substituted with aromatic or heteroaromatic groups. Key analogs include:
Key Observations :
- The benzothiazole moiety (shared with compound 6r ) is associated with kinase inhibition and anticancer activity.
Key Observations :
- The use of cesium carbonate ( ) or InCl3 ( ) as catalysts improves yields compared to traditional bases like NaOH.
- Lower yields in terpene-linked analogs (e.g., 5f, 65.9% ) suggest steric challenges in bulky substituent incorporation.
Physicochemical Properties
Melting points and solubility vary significantly based on substituents:
Key Observations :
- Bulky aromatic groups (e.g., naphthalene, benzothiazole) correlate with higher melting points and crystallinity .
- Polar groups (e.g., methoxy in 6r ) improve solubility in organic solvents.
Key Inferences for Target Compound :
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 1,2,4-triazole derivatives structurally analogous to the target compound?
- Methodology : The synthesis typically involves cyclocondensation of thiosemicarbazides or hydrazides with appropriate electrophiles. For example, heterocyclic cores are formed via reactions in PEG-400 under catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C, followed by purification via recrystallization . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol, propan-2-ol) for intermediate isolation.
Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of triazole-thione derivatives?
- Methodology :
- IR Spectroscopy : Identifies characteristic peaks for functional groups (e.g., S-H stretching at ~2500 cm⁻¹ for thiols, C=N stretches at 1600–1650 cm⁻¹ for triazoles) .
- ¹H NMR : Assigns chemical shifts to protons adjacent to electronegative groups (e.g., naphthylmethyl substituents show aromatic proton shifts at δ 7.2–8.5 ppm, while methyl groups on triazoles resonate at δ 3.0–3.5 ppm) .
- Cross-validation with elemental analysis ensures purity.
Q. What solvent systems and reaction conditions are critical for optimizing yields in triazole-thione syntheses?
- Methodology : Polar aprotic solvents (e.g., PEG-400) enhance reaction rates by stabilizing ionic intermediates. Catalysts like Bleaching Earth Clay improve regioselectivity in heterocycle formation. Post-reaction, ice-water quenching followed by recrystallization in ethanol/water (1:3) maximizes yield (e.g., 72–81% yields reported in similar compounds) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the tautomeric behavior and bioactivity of triazole-thione derivatives?
- Methodology :
- DFT Calculations : Model thione-thiol tautomerism by comparing Gibbs free energies of tautomers. Basis sets (e.g., B3LYP/6-311++G(d,p)) predict stability, with thione forms often favored due to aromatic conjugation .
- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes). For example, naphthalene moieties may enhance binding to hydrophobic pockets in antimicrobial targets .
Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?
- Case Study : Discrepancies in ¹H NMR shifts for methylene bridges (e.g., δ 4.2 vs. 4.5 ppm) may arise from solvent polarity or hydrogen bonding. Solutions include:
- Repeating reactions under inert atmospheres to exclude oxidation.
- Using deuterated solvents (e.g., DMSO-d₆) for sharper peaks .
Q. How do substituents (e.g., naphthylmethyl, benzothiazolyl) influence the compound’s stability and reactivity?
- Methodology :
- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) assess hygroscopicity and thermal decomposition. Bulky substituents like naphthylmethyl reduce hydrolysis rates by steric shielding .
- Reactivity Profiling : Competitive reactions with electrophiles (e.g., iodomethane) quantify nucleophilicity at sulfur or nitrogen sites. Hammett plots correlate substituent electronic effects with reaction rates .
Q. What in vitro assays are suitable for evaluating the antimicrobial or antitumor potential of this compound?
- Methodology :
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines MICs against Gram-positive/negative strains. Synergy studies combine the compound with β-lactams to assess resistance modulation .
- Antiproliferative Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) measure IC₅₀ values. Flow cytometry evaluates apoptosis induction via Annexin V/PI staining .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
